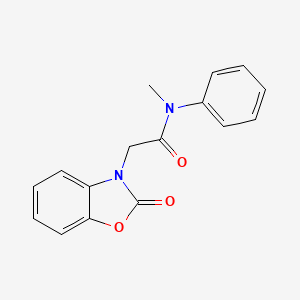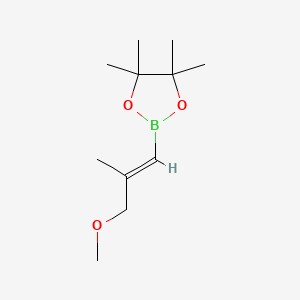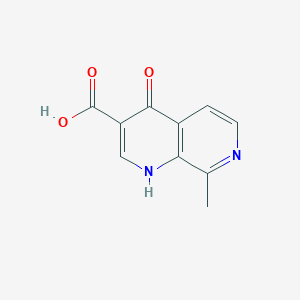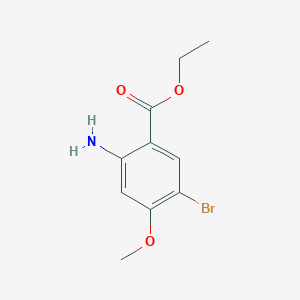aminehydrochloride](/img/structure/B13579397.png)
[1-(2,4-Difluorophenyl)-3-ethoxypropan-2-yl](methyl)aminehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,4-Difluorophenyl)-3-ethoxypropan-2-ylaminehydrochloride: is a chemical compound characterized by the presence of a difluorophenyl group, an ethoxypropan-2-yl group, and a methylamine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-Difluorophenyl)-3-ethoxypropan-2-ylaminehydrochloride typically involves the reaction of 2,4-difluorophenyl derivatives with ethoxypropan-2-yl and methylamine groups under controlled conditions. The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent quality control measures ensures the consistency and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Applications De Recherche Scientifique
Chemistry: In chemistry, 1-(2,4-Difluorophenyl)-3-ethoxypropan-2-ylaminehydrochloride is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential interactions with biological molecules. It may serve as a probe to investigate biochemical pathways and molecular interactions .
Medicine: In medicine, the compound is explored for its potential therapeutic properties. It may be investigated as a candidate for drug development, particularly in the treatment of diseases where its unique chemical structure could offer specific advantages .
Industry: In the industrial sector, the compound may be used in the development of new materials or as an intermediate in the production of other chemicals .
Mécanisme D'action
The mechanism of action of 1-(2,4-Difluorophenyl)-3-ethoxypropan-2-ylaminehydrochloride involves its interaction with specific molecular targets. These interactions may include binding to receptors or enzymes, thereby modulating their activity. The pathways involved in these interactions are subject to ongoing research and may vary depending on the specific application .
Comparaison Avec Des Composés Similaires
1-(2,4-Difluorophenyl)-3-methoxypropan-2-ylaminehydrochloride: This compound is similar in structure but contains a methoxy group instead of an ethoxy group.
1-(2,4-Difluorophenyl)-2-methylpropan-2-amine hydrochloride: This compound has a different substitution pattern on the propan-2-yl group.
Uniqueness: The uniqueness of 1-(2,4-Difluorophenyl)-3-ethoxypropan-2-ylaminehydrochloride lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds .
Propriétés
Formule moléculaire |
C12H18ClF2NO |
|---|---|
Poids moléculaire |
265.73 g/mol |
Nom IUPAC |
1-(2,4-difluorophenyl)-3-ethoxy-N-methylpropan-2-amine;hydrochloride |
InChI |
InChI=1S/C12H17F2NO.ClH/c1-3-16-8-11(15-2)6-9-4-5-10(13)7-12(9)14;/h4-5,7,11,15H,3,6,8H2,1-2H3;1H |
Clé InChI |
UKSDHLWVAGDTKN-UHFFFAOYSA-N |
SMILES canonique |
CCOCC(CC1=C(C=C(C=C1)F)F)NC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![(S)-[(2R,4R,5S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol](/img/structure/B13579356.png)

![1,3-Dimethyl5-[(fluorosulfonyl)oxy]benzene-1,3-dicarboxylate](/img/structure/B13579386.png)
![6-methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B13579394.png)

![2-Bromo-7-iodo-5-methyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13579403.png)


![6-{[(2,4-Difluorophenyl)methyl]amino}pyridine-3-carboxylicacid](/img/structure/B13579418.png)
